N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide
Description
N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide is a benzamide derivative featuring a spirocyclic amine moiety. The 1-azaspiro[4.5]decane system introduces conformational rigidity, which may enhance binding specificity in biological targets.
Properties
CAS No. |
89732-27-4 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide |
InChI |
InChI=1S/C17H24N2O/c1-19-13-10-15(17(19)11-6-3-7-12-17)18-16(20)14-8-4-2-5-9-14/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3,(H,18,20) |
InChI Key |
AZCKFBUFRRXYNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C12CCCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide typically involves the reaction of 1-methyl-1-azaspiro[4.5]decan-4-amine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzamide moiety can undergo substitution reactions, where the benzoyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of pain management due to its interaction with opioid receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide involves its interaction with specific molecular targets. It acts as an agonist of the μ-opioid, δ-opioid, and κ-opioid receptors, with varying affinities . The compound binds to these receptors, leading to the activation of downstream signaling pathways that mediate its biological effects. This interaction is particularly relevant in the context of pain management, where it modulates the perception of pain.
Comparison with Similar Compounds
Substituent Variations on the Benzamide Core
The benzamide scaffold is a common pharmacophore. Key analogs include:
Key Observations :
Pharmacokinetic and Toxicity Profiles
ADMET predictions for N-(phenylcarbamoyl)benzamide () highlight:
Comparison :
- The target compound’s spirocyclic system may further reduce solubility due to increased hydrophobicity but enhance metabolic stability.
Conformational Analysis and Crystallography
- Ring Puckering : The Cremer-Pople parameters () quantify spirocyclic conformation. For 1-azaspiro[4.5]decane, puckering amplitudes (e.g., θ₂, φ₂) influence binding pocket compatibility .
- Software Tools : SHELX () and WinGX () are widely used for crystallographic refinement, enabling precise structural comparisons between analogs .
Biological Activity
N-(1-Methyl-1-azaspiro[4.5]decan-4-yl)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its unique spirocyclic structure and interactions with biological targets. This article explores its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 288.39 g/mol . The compound features a spirocyclic structure that includes both nitrogen and carbon atoms, contributing to its potential pharmacological properties.
| Property | Details |
|---|---|
| CAS Number | 62003-08-1 |
| Molecular Formula | C17H24N2O |
| Molecular Weight | 288.39 g/mol |
| IUPAC Name | This compound |
Research indicates that this compound may function as an allosteric modulator for specific proteins involved in cell signaling pathways . This modulation can influence various biological processes, making it a candidate for therapeutic applications in diseases such as cancer and neurological disorders.
Antiviral Properties
Recent studies have evaluated the antiviral activity of related compounds, suggesting that this compound may exhibit similar properties. For instance, compounds with structural similarities have shown efficacy against influenza viruses by inhibiting hemagglutinin-mediated membrane fusion .
In particular, derivatives of azaspiro compounds have been tested against human coronaviruses, demonstrating varying degrees of antiviral activity . The structure–activity relationship (SAR) studies indicate that modifications to the azaspiro framework can significantly impact biological activity.
Analgesic Potential
The benzamide moiety attached to the azaspiro structure suggests interactions with opioid receptors, indicating potential analgesic effects . This property could be explored further for pain management therapies.
Study 1: Antiviral Activity Against Influenza
A study investigated the antiviral properties of several azaspiro derivatives against influenza A viruses. Compounds similar to this compound were evaluated for their ability to inhibit viral replication. Some compounds displayed an EC50 (half-maximal effective concentration) as low as 2.1 µM, indicating strong antiviral activity .
Study 2: Structure–Activity Relationship Analysis
Another research project focused on synthesizing various derivatives of azaspiro compounds to elucidate their biological activities. Modifications at specific positions on the spirocyclic framework led to enhanced interactions with viral proteins, showcasing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
